1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine
Description
1-(5-Bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine is a synthetic piperazine derivative characterized by two distinct benzyl substituents: a 5-bromo-2-methoxybenzyl group at position 1 and a 4-ethoxybenzyl group at position 4 of the piperazine ring. This compound belongs to a broader class of piperazine-based molecules, which are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and neurotransmitter receptor modulation activities . The bromine and methoxy groups on the aromatic ring may enhance lipophilicity and influence binding to biological targets, while the ethoxy group could contribute to metabolic stability .
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2/c1-3-26-20-7-4-17(5-8-20)15-23-10-12-24(13-11-23)16-18-14-19(22)6-9-21(18)25-2/h4-9,14H,3,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACYGSBTBKXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl chloride and 4-ethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction where piperazine reacts with the benzyl chlorides under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(4-ethoxybenzyl)piperazine would depend on its specific biological target. Generally, compounds in the piperazine class can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors.
Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Ion Channels: Affecting the function of ion channels, altering cellular signaling and function.
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally or functionally related compounds:
Structural Analogues
Key Observations :
- Methoxy and ethoxy groups increase solubility and modulate pharmacokinetics .
- Mechanistic Diversity : While the target compound and its oxalate derivative () act on translational regulation (e.g., eIF2α), other analogues target dopamine receptors (), fungal virulence (), or cancer cell proliferation ().
Functional Analogues
- Anticancer Activity: The 4-chlorobenzhydryl derivatives (e.g., compounds 5a–g in ) showed cytotoxicity against liver (HEPG2, IC₅₀ = 2.1 µM), breast (MCF7, IC₅₀ = 3.8 µM), and colon cancer cells.
- Neurotransmitter Modulation: Derivatives like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine exhibited nanomolar affinity for dopamine D2 receptors (Ki = 12 nM), suggesting superior neuroactivity compared to the target compound, which lacks receptor-specific data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
